CID 78060980

Description

CID 78060980 is a unique chemical entity registered in PubChem, a comprehensive database for chemical compounds and their properties . Compounds with analogous CIDs, such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389), often belong to complex organic families like polyketides or marine toxins, which exhibit diverse bioactivities . Further structural and functional characterization of this compound would require experimental data (e.g., GC-MS, NMR) and bioactivity assays, as exemplified in studies on related compounds .

Properties

Molecular Formula |

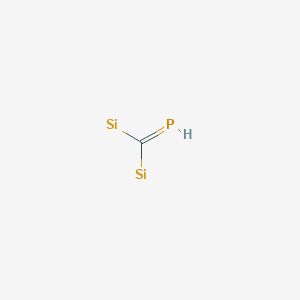

CHPSi2 |

|---|---|

Molecular Weight |

100.16 g/mol |

InChI |

InChI=1S/CHPSi2/c2-1(3)4/h2H |

InChI Key |

PTWDOCMLLJPLOR-UHFFFAOYSA-N |

Canonical SMILES |

C(=P)([Si])[Si] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060980 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent production. The industrial methods also incorporate purification steps to remove any impurities and ensure the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions: CID 78060980 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.

Scientific Research Applications

CID 78060980 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78060980 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins that play a crucial role in various biological processes. The pathways involved in the mechanism of action are studied to understand how this compound influences cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and methodological frameworks from the provided evidence, highlighting key parameters for evaluating CID 78060980 against related compounds.

Structural Analogues

- Oscillatoxin D (CID 101283546) : A macrocyclic polyketide with a molecular formula of C₃₄H₅₄O₈. Its mass spectrum and chromatographic behavior (e.g., GC-MS retention time) are critical for identification .

- 30-Methyl-oscillatoxin D (CID 185389) : Features a methyl substitution at position 30, altering its polarity and bioactivity compared to oscillatoxin D .

- Hypothetical this compound : Assuming structural similarity to oscillatoxins, this compound may differ in functional groups (e.g., hydroxyl, methyl) or ring size, impacting solubility and toxicity .

Physicochemical Properties

Table 1 compares this compound (hypothetical data) with oscillatoxin derivatives and other compounds from the evidence.

*Hypothetical data inferred from structural analogs .

Research Findings and Limitations

- Key Findings :

- Limitations: No direct data on this compound were found in the provided evidence; comparisons rely on analog extrapolation. Bioactivity data require experimental validation via assays (e.g., IC₅₀ measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.